5-Amino-4-methylpentan-1-ol
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Overview
Description
5-Amino-4-methylpentan-1-ol: is an organic compound with the molecular formula C6H15NO It is a chiral β-amino alcohol, which means it contains both an amino group (-NH2) and a hydroxyl group (-OH) on adjacent carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reduction of Ketones: One common method for synthesizing 5-amino-4-methylpentan-1-ol involves the reduction of the corresponding ketone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether.
Amination of Alcohols: Another method involves the amination of 4-methylpentan-1-ol using ammonia or primary amines in the presence of catalysts like palladium on carbon (Pd/C) under hydrogenation conditions.
Industrial Production Methods:
Catalytic Hydrogenation: Industrially, this compound can be produced via catalytic hydrogenation of the corresponding nitrile or imine intermediates. This process often employs metal catalysts such as nickel or platinum and operates under high-pressure hydrogen gas.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Amino-4-methylpentan-1-ol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form various amines or alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: It can participate in nucleophilic substitution reactions, where the amino or hydroxyl group is replaced by other functional groups. Common reagents include alkyl halides and sulfonyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, sulfonyl chlorides
Major Products Formed:
Oxidation: Ketones, aldehydes
Reduction: Amines, alcohols
Substitution: Various substituted derivatives
Scientific Research Applications
Chemistry:
Chiral Building Block: 5-Amino-4-methylpentan-1-ol is used as a chiral building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Enzyme Inhibitors: The compound is studied for its potential as an enzyme inhibitor, particularly in the development of drugs targeting specific enzymes involved in metabolic pathways.
Medicine:
Pharmaceutical Intermediates: It serves as an intermediate in the synthesis of various pharmaceutical compounds, including antiviral and anticancer agents.
Industry:
Specialty Chemicals: this compound is used in the production of specialty chemicals, such as surfactants and emulsifiers, due to its amphiphilic nature.
Mechanism of Action
Molecular Targets and Pathways:
Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. This mechanism is particularly relevant in the development of enzyme inhibitors for therapeutic use.
Signal Transduction: 5-Amino-4-methylpentan-1-ol may also interact with cellular receptors and signaling pathways, modulating cellular responses and physiological processes.
Comparison with Similar Compounds
2-Amino-4-methylpentan-1-ol: This compound is structurally similar but differs in the position of the amino group.
5-Amino-3-methylpentan-1-ol: Another similar compound with the amino group located at a different carbon atom.
Uniqueness:
Chirality: The presence of a chiral center in 5-amino-4-methylpentan-1-ol makes it unique compared to its non-chiral analogs.
Functional Groups: The combination of amino and hydroxyl groups on adjacent carbon atoms provides unique reactivity and potential for diverse chemical transformations.
Properties
IUPAC Name |
5-amino-4-methylpentan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO/c1-6(5-7)3-2-4-8/h6,8H,2-5,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFENECNVZGWOMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCO)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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